5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a naphthalene moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using furfural or its derivatives.
Formation of the Schiff Base: The naphthylmethylidene group is introduced through a condensation reaction between the triazole derivative and 2-methoxy-1-naphthaldehyde.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the imine (Schiff base) group, converting it to an amine.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Research may investigate its ability to inhibit cancer cell growth and induce apoptosis.
Industry
Pharmaceuticals: Potential use as a lead compound for drug development.
Agriculture: Possible applications as a pesticide or fungicide.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol may involve:
Interaction with Enzymes: Inhibition of specific enzymes critical for microbial or cancer cell survival.
DNA Intercalation: Binding to DNA and disrupting its function.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the naphthylmethylidene group.
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Lacks the furyl group.
Uniqueness
Structural Complexity: The presence of both furyl and naphthylmethylidene groups in the same molecule.
Potential Biological Activity: The combination of these groups may enhance its biological activity compared to simpler analogs.
Properties
CAS No. |
478253-76-8 |
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Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4O2S/c1-23-15-9-8-12-5-2-3-6-13(12)14(15)11-19-22-17(20-21-18(22)25)16-7-4-10-24-16/h2-11H,1H3,(H,21,25)/b19-11+ |
InChI Key |
FSOWESJRUMDVEP-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CO4 |
Origin of Product |
United States |
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